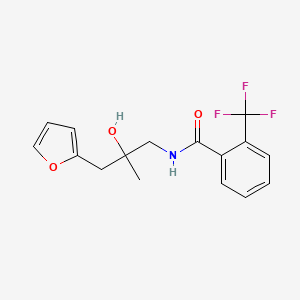

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

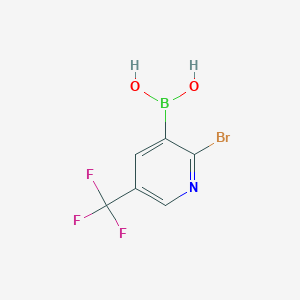

The compound contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 . The presence of these groups can significantly influence the compound’s properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the furan ring and the trifluoromethyl group. Furan is a planar ring, and the trifluoromethyl group is known to be a strong electron-withdrawing group . This could influence the compound’s reactivity and stability.Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the furan ring and the trifluoromethyl group. Furan compounds can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition . The trifluoromethyl group can also participate in various reactions, particularly those involving carbon-centered radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the furan ring and the trifluoromethyl group could affect properties such as polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Electrocatalytic Conversion of Biomass-Derived Furan Compounds

Renewable biomass, with its abundant resources, provides a viable solution to address the energy crisis and mitigate environmental pollution. Furan compounds, including 5-hydroxymethylfurfural (HMF) and furfural (FF) , serve as versatile platform molecules derived from the degradation of lignocellulosic cellulose. These compounds offer a crucial pathway for the conversion of renewable biomass .

Mechanisms and Catalysts:Radical Trifluoromethylation

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . While not directly related to our compound, understanding trifluoromethylation chemistry provides valuable context.

Fluorine-Containing Herbicides

Fluorine-containing compounds have made significant contributions to the development of products for the agrochemicals industry. Approximately 25% of licensed herbicides worldwide contain at least one fluorine atom, with many featuring difluoro- and trifluoromethyl groups. These compounds exhibit enhanced properties and efficacy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3/c1-15(22,9-11-5-4-8-23-11)10-20-14(21)12-6-2-3-7-13(12)16(17,18)19/h2-8,22H,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTLMEDZMPICBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2760316.png)

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2760317.png)

![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2760318.png)

![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2760331.png)

![(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2760338.png)

![3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B2760339.png)